molecular formula C24H24BBr3 B15341893 Tris(4-bromo-2,6-dimethylphenyl)borane

Tris(4-bromo-2,6-dimethylphenyl)borane

Cat. No.: B15341893
M. Wt: 563.0 g/mol
InChI Key: VOEYAZBVWMOXNF-UHFFFAOYSA-N
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Description

Tris(4-bromo-2,6-dimethylphenyl)borane is an organoboron compound with the molecular formula C24H24BBr3. It is known for its unique structural properties and is used in various chemical applications. The compound is characterized by the presence of three 4-bromo-2,6-dimethylphenyl groups attached to a central boron atom, making it a valuable reagent in organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-bromo-2,6-dimethylphenyl)borane typically involves the reaction of 4-bromo-2,6-dimethylphenyl magnesium bromide with boron trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and advanced purification techniques, such as column chromatography, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(4-bromo-2,6-dimethylphenyl)borane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris(4-bromo-2,6-dimethylphenyl)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tris(4-bromo-2,6-dimethylphenyl)borane exerts its effects involves the interaction of the boron atom with various substrates. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Uniqueness: Tris(4-bromo-2,6-dimethylphenyl)borane is unique due to the presence of bromine atoms, which enhance its reactivity in substitution reactions and its utility in cross-coupling reactions. The compound’s specific structural features make it particularly effective in catalysis and organic synthesis .

Properties

Molecular Formula

C24H24BBr3

Molecular Weight

563.0 g/mol

IUPAC Name

tris(4-bromo-2,6-dimethylphenyl)borane

InChI

InChI=1S/C24H24BBr3/c1-13-7-19(26)8-14(2)22(13)25(23-15(3)9-20(27)10-16(23)4)24-17(5)11-21(28)12-18(24)6/h7-12H,1-6H3

InChI Key

VOEYAZBVWMOXNF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1C)Br)C)(C2=C(C=C(C=C2C)Br)C)C3=C(C=C(C=C3C)Br)C

Origin of Product

United States

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